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The Statistical Assessment of Modeling of Proteins and Ligands (SAMPL) challenges serve as
a critical benchmark for evaluating and advancing computational methods in drug discovery.[1]
[2] A key area of focus within these challenges is the prediction of the octanol-water partition
coefficient (logP), a fundamental physicochemical property that influences a molecule's
pharmacokinetic profile.[3][4] This guide provides an objective comparison of the performance
of various logP prediction methods as assessed in the SAMPL challenges, supported by
experimental data and detailed methodologies.

Performance of logP Prediction Methods in SAMPL
Challenges

The SAMPL challenges have consistently attracted a diverse range of computational
approaches for logP prediction. These methods can be broadly categorized into physical
modeling (Quantum Mechanics and Molecular Mechanics), empirical knowledge-based
methods, and mixed approaches that combine elements of both.[5][6] The performance of
these methods is typically evaluated using metrics such as the Root Mean Square Error
(RMSE) and Mean Absolute Error (MAE), with lower values indicating higher accuracy.

The SAMPLG6 logP challenge focused on predicting the octanol-water partition coefficients for
11 small molecules resembling fragments of protein kinase inhibitors.[7][8][9] This challenge
saw a significant number of submissions, allowing for a robust statistical analysis of method
performance.[6]
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Table 1: Performance of Different Method Categories in the SAMPLG6 logP Challenge[6][10]

Method Category Average RMSE (logP units)
Empirical 0.47 £0.05
QM-based 0.48 + 0.06
Mixed 0.50 £ 0.06
MM-based 0.92+0.13

Notably, ten diverse methods achieved an RMSE of less than 0.5 logP units, indicating a high
level of accuracy among the top-performing approaches.[6][7] The most accurate methods
included those based on quantum mechanics, empirical models, and mixed approaches.[6] A
deep learning model submitted to the challenge achieved an RMSE of 0.61 logP units.[4] One
of the most accurate submissions was from ChemAxon, which reported an RMSE of 0.31 and
an MAE of 0.23.[7]

The SAMPLY logP challenge involved the prediction of octanol-water partition coefficients for
22 N-acylsulfonamides and related bioisosteres.[5][11] This challenge featured 33 blind
submissions from 17 research groups.[11][12] The overall accuracy of predictions in SAMPL7
was lower than in SAMPLG6, which was attributed to the more diverse and challenging dataset.
[51[11]

Table 2: Performance of Select Methods in the SAMPL7 logP Challenge

Method/Participant MAE (logP units) RMSE (logP units)

COSMO-RS 0.57 0.78

The COSMO-RS method, a quantum mechanics-based approach, was ranked as the 6th most
accurate method in the SAMPL7 challenge based on MAE.[13]

The SAMPL9 logP challenge shifted the focus to predicting the toluene-water partition
coefficient (logPtol/w) for sixteen drug molecules.[3][14] This challenge highlighted the

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7138020/
https://www.choderalab.org/publications/2020/1/31/assessing-the-accuracy-of-octanol-water-partition-coefficient-predictions-in-the-sampl6-part-ii-log-p-challenge
https://pmc.ncbi.nlm.nih.gov/articles/PMC7138020/
https://chemaxon.com/blog/news/cxn-logp-prediction-sampl-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC7138020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689685/
https://chemaxon.com/blog/news/cxn-logp-prediction-sampl-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC8224998/
https://pubmed.ncbi.nlm.nih.gov/34169394/
https://pubmed.ncbi.nlm.nih.gov/34169394/
https://escholarship.org/uc/item/7jx3t5wg
https://pmc.ncbi.nlm.nih.gov/articles/PMC8224998/
https://pubmed.ncbi.nlm.nih.gov/34169394/
https://www.proquest.com/openview/c92f065b237763111986b885bf261dde/1?pq-origsite=gscholar&cbl=54123
https://pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp04140a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

performance of Quantum Mechanics (QM), Molecular Mechanics (MM), and Machine Learning
(ML) approaches.[14]

Table 3: Performance of Different Method Categories in the SAMPL9 logP Challenge[3][14]

Mean Unsigned Error (MUE) (logPtol/w
Method Category

units)
Blind Submissions (QM, MM, ML) 1.53-2.93
Post-challenge Refined QM 1.00

In this challenge, while initial blind submissions showed a range of errors, post-challenge
refinement of the QM methods led to a significant reduction in the MUE.[3][14] It was also
observed that for molecules with fewer rotational degrees of freedom, MM and ML methods
performed better than the DFT approaches, though they struggled with larger, more flexible
molecules.[3][14]

Experimental Protocols

The experimental determination of logP values in the SAMPL challenges is conducted with high
rigor to provide a reliable benchmark for the computational predictions.

For the SAMPLG6 logP challenge, experimental logP values were determined using
potentiometric logP (pH-metric logP) measurements with a Sirius T3 instrument.[9] Three
independent replicate measurements were performed at 25°C in 1-octanol and water biphasic
systems. The aqueous phase was an ionic strength adjusted water with 0.15 M KCI.[9]

In the SAMPLY logP challenge, the dataset consisted of experimentally measured water-
octanol logP, logD, and pKa values for 22 compounds.[5] The experimental data was made
public after the blind challenge concluded.[5] The experimental logP values ranged from 0.58 to
2.96.[5]

SAMPL Challenge Workflow

The general workflow of a SAMPL logP prediction challenge follows a structured and
transparent process to ensure a fair and blind assessment of the submitted predictions.
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Figure 1. General workflow of a SAMPL logP prediction challenge.

In conclusion, the SAMPL challenges provide a valuable platform for the head-to-head
comparison of logP prediction methodologies. The results indicate that while significant
progress has been made, with many methods achieving high accuracy, challenges remain,
particularly with diverse and flexible molecules. The continued evolution of both physical and
empirical models, including the increasing application of machine learning, promises further
improvements in the predictive power of computational chemistry for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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